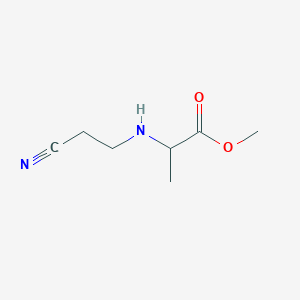

methyl (2R)-2-(2-cyanoethylamino)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El metil (2R)-2-(2-cianoetilamino)propanoato es un compuesto orgánico con una estructura compleja que incluye un grupo ciano y un grupo amino unidos a un esqueleto de propanoato

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de metil (2R)-2-(2-cianoetilamino)propanoato generalmente implica la reacción de un éster adecuado con una cianoetilamina en condiciones controladas. La reacción generalmente se lleva a cabo en presencia de una base para facilitar la reacción de sustitución nucleofílica. Las condiciones de reacción, como la temperatura y el solvente, se optimizan para lograr altos rendimientos y pureza del producto.

Métodos de producción industrial

En un entorno industrial, la producción de metil (2R)-2-(2-cianoetilamino)propanoato puede implicar reactores de flujo continuo para garantizar una calidad constante y escalabilidad. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar la eficiencia del proceso, haciéndolo adecuado para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones

El metil (2R)-2-(2-cianoetilamino)propanoato puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los derivados oxo correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo ciano en un grupo amina.

Sustitución: El grupo amino puede participar en reacciones de sustitución con varios electrófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o hidrógeno en presencia de un catalizador.

Sustitución: Los electrófilos como los haluros de alquilo o los cloruros de acilo pueden reaccionar con el grupo amino en condiciones básicas.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir aminas primarias.

Aplicaciones Científicas De Investigación

El metil (2R)-2-(2-cianoetilamino)propanoato tiene varias aplicaciones de investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.

Biología: El compuesto se puede utilizar en el estudio de las interacciones enzima-sustrato y como sonda en ensayos bioquímicos.

Industria: Se utiliza en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción del metil (2R)-2-(2-cianoetilamino)propanoato implica su interacción con objetivos moleculares específicos. El grupo ciano puede participar en reacciones de adición nucleofílica, mientras que el grupo amino puede formar enlaces de hidrógeno e interacciones iónicas con moléculas biológicas. Estas interacciones pueden modular la actividad de las enzimas y los receptores, lo que lleva a varios efectos biológicos.

Comparación Con Compuestos Similares

Compuestos similares

- Metil (2R)-2-(2-aminoetilamino)propanoato

- Metil (2R)-2-(2-hidroxietilamino)propanoato

- Metil (2R)-2-(2-metoxietilamino)propanoato

Singularidad

El metil (2R)-2-(2-cianoetilamino)propanoato es único debido a la presencia del grupo ciano, que confiere una reactividad química y una actividad biológica distintas en comparación con compuestos similares. El grupo ciano puede participar en una gama más amplia de reacciones químicas, lo que hace que este compuesto sea versátil para diversas aplicaciones.

Actividad Biológica

Methyl (2R)-2-(2-cyanoethylamino)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore the compound's synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H14N2O\ and a molecular weight of 158.21 g/mol. The compound contains a cyanoethylamino group, which is crucial for its biological activity. The stereochemistry indicated by (2R) suggests that it may exhibit specific interactions with biological targets, influencing its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Material : The synthesis begins with the appropriate amino acid derivative.

- Formation of Cyanoethyl Group : The introduction of the cyanoethyl group can be achieved through nucleophilic substitution reactions.

- Esterification : The final product is obtained by esterifying the carboxylic acid with methanol.

This synthetic pathway allows for the production of the compound in sufficient quantities for biological testing.

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial properties. In vitro tests have shown activity against various bacterial strains, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values indicate effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.16 |

| Escherichia coli | 0.31 |

| Pseudomonas aeruginosa | 0.63 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cell lines, including THP-1 macrophages. The compound demonstrated moderate cytotoxicity, indicating that it may influence cell viability depending on concentration and exposure time.

The proposed mechanism of action for this compound involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing interaction with cellular targets.

- Hydrophobic Interactions : The structure allows for π-π interactions with aromatic residues in proteins, potentially affecting protein function and signaling pathways.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A recent study focused on evaluating the antimicrobial efficacy of various derivatives, including this compound. Results showed significant inhibition against gram-positive and gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on cancer cell lines, revealing that the compound exhibits selective toxicity towards malignant cells while sparing normal cells, suggesting its utility in cancer therapy .

- Mechanistic Insights : Research utilizing NMR spectroscopy provided insights into the binding interactions between this compound and target proteins, elucidating the structural basis for its biological activity .

Propiedades

Fórmula molecular |

C7H12N2O2 |

|---|---|

Peso molecular |

156.18 g/mol |

Nombre IUPAC |

methyl 2-(2-cyanoethylamino)propanoate |

InChI |

InChI=1S/C7H12N2O2/c1-6(7(10)11-2)9-5-3-4-8/h6,9H,3,5H2,1-2H3 |

Clave InChI |

FXYBNKHRGLRMMP-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)OC)NCCC#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.